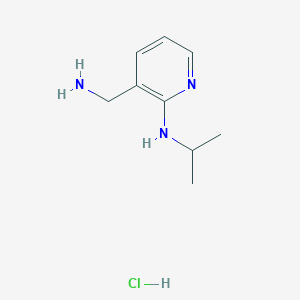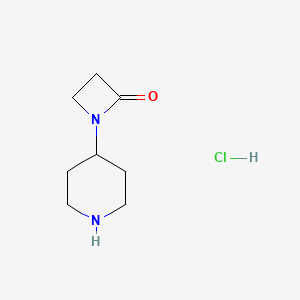
Diphenyl vinyl phosphate
Overview
Description
Diphenyl vinyl phosphate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphate ester. This compound is of significant interest due to its versatile applications in organic synthesis, polymer chemistry, and as a flame retardant. Its molecular structure consists of a phosphate group bonded to two phenyl groups and a vinyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl vinyl phosphate can be synthesized through a two-step process involving transesterification and palladium-catalyzed coupling. Initially, a diol undergoes transesterification with diethyl phosphite to form a cyclic phosphite. This intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification reactions followed by catalytic coupling. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: Diphenyl vinyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions with aryl and vinyl halides, facilitated by palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organophosphorus derivatives.
Polymerization: It acts as an organic catalyst in the ring-opening polymerization of lactones.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Zinc Iodide: Combined with this compound for living cationic polymerization.
Visible-Light Illumination: Employed in the reaction of diaryliodonium salts with phosphites.
Major Products:
Aryl Phosphonates: Formed through cross-coupling reactions.
Polymeric Materials: Produced via ring-opening polymerization.
Scientific Research Applications
Diphenyl vinyl phosphate has diverse applications in scientific research:
Organic Synthesis: Used as a substrate in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions, leading to the formation of high-performance polymers.
Flame Retardants: Incorporated into materials to enhance their flame resistance.
Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of flame retardants.
Mechanism of Action
The mechanism of action of diphenyl vinyl phosphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Triphenyl Phosphate: Another organophosphorus compound used as a flame retardant.
Diphenyl Phosphate: A related compound with similar catalytic properties.
Vinyl Phosphates: A broader class of compounds with varying substituents on the phosphate group.
Uniqueness: Diphenyl vinyl phosphate is unique due to its combination of a vinyl group and two phenyl groups attached to a phosphate ester. This structure imparts distinct reactivity and catalytic properties, making it valuable in specific applications such as polymerization and flame retardance .
Properties
IUPAC Name |
ethenyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h2-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYNTEFVOZNXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468575 | |
| Record name | DIPHENYL VINYL PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33552-07-7 | |
| Record name | DIPHENYL VINYL PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7987233.png)


![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methylazanium;chloride](/img/structure/B7987256.png)




